![molecular formula C13H11BF2O3 B3118389 4-Fluoro-3-[(4-fluorophenyl)(hydroxy)methyl]phenylboronic acid CAS No. 2377587-42-1](/img/structure/B3118389.png)

4-Fluoro-3-[(4-fluorophenyl)(hydroxy)methyl]phenylboronic acid

Übersicht

Beschreibung

4-Fluoro-3-[(4-fluorophenyl)(hydroxy)methyl]phenylboronic acid is a boronic acid derivative . Boronic acids are mild Lewis acids which are generally stable and easy to handle, making them important to organic synthesis .

Synthesis Analysis

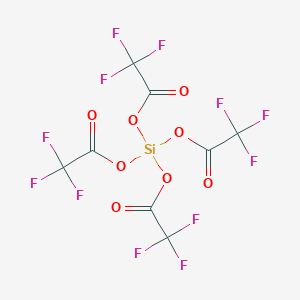

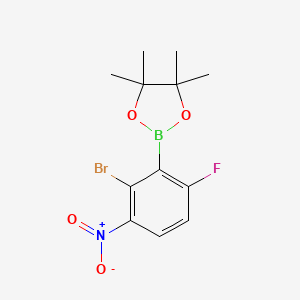

The synthesis of boronic acid derivatives often involves the use of phenylmagnesium bromide and trimethyl borate to form the ester, which is then hydrolyzed to the product . Other routes involve electrophilic borates to trap phenylmetal intermediates from phenyl halides or from directed ortho-metalation . Phenylsilanes and phenylstannanes transmetalate with BBr3, followed by hydrolysis form phenylboronic acid .Molecular Structure Analysis

The molecular formula of this compound is C13H11BF2O3 . The boron atom in boronic acids is typically sp2-hybridized and contains an empty p-orbital .Chemical Reactions Analysis

Boronic acids like this compound can be used as reactants in coupling reactions with arenediazonium tetrafluoroborates, iodonium salts, and iodanes . They are also used to make novel biologically active terphenyls .Wissenschaftliche Forschungsanwendungen

Synthesis of Complex Organic Compounds

Research has been conducted on the synthesis of complex organic molecules, where phenylboronic acids play a crucial role as intermediates. For instance, in the development of fluoro-containing biphenyl compounds, which are key intermediates in the manufacture of various pharmaceuticals and materials, phenylboronic acids have been utilized in cross-coupling reactions to achieve desired products with high yield. These compounds have potential applications in the synthesis of drugs and advanced materials due to their unique chemical properties (Qiu et al., 2009).

Selective Recognition and Sensing

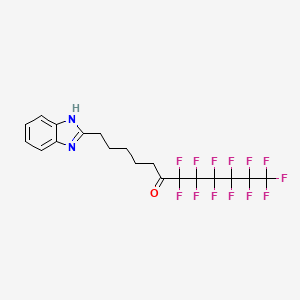

Phenylboronic acids have been employed in the selective recognition of hydrophilic amino and N,N-dimethylamino compounds. The self-assembled aggregates of fluoroalkylated end-capped acrylamide oligomers containing phenylboronic acid moieties can selectively transfer certain compounds from aqueous solutions to organic media, showcasing their potential in chemical sensing and separation technologies (Sawada et al., 2000).

Enzyme-free Glucose Sensing

The incorporation of fluoro-containing phenylboronic acid into polymers has been explored for enzyme-free glucose sensing. This approach leverages the specific interaction between boronic acid and diols, commonly found in sugars, to develop sensitive and selective sensors for glucose monitoring, which is particularly relevant in diabetic care (Bao et al., 2021).

Building Blocks for Silicon-Containing Drugs

Phenylboronic acids have been synthesized as building blocks for the development of silicon-containing drugs. These compounds have shown promise due to their unique physicochemical properties, which can lead to the development of new therapeutic agents with improved efficacy and safety profiles (Troegel et al., 2009).

Antifungal Activity

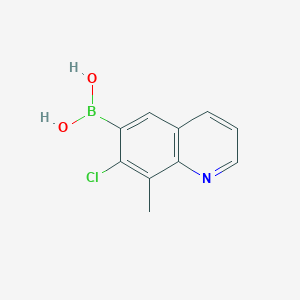

Certain phenylboronic acids have exhibited antifungal activity against a range of fungal strains. The structural features of these compounds, such as the position of the fluorine substituent, play a significant role in their antifungal properties. This opens up potential applications in the development of new antifungal agents (Borys et al., 2019).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The primary target of 4-Fluoro-3-[(4-fluorophenyl)(hydroxy)methyl]phenylboronic acid is the palladium (II) complex in the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, the organoboron reagent (such as our compound) transfers formally nucleophilic organic groups from boron to palladium . This results in the formation of a new Pd–C bond .

Biochemical Pathways

The affected pathway is the Suzuki–Miyaura coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effect of this pathway is the formation of new carbon-carbon bonds, which is a fundamental step in organic synthesis .

Pharmacokinetics

It’s worth noting that the compound is used in the suzuki–miyaura coupling reaction, which is known for its exceptionally mild and functional group tolerant reaction conditions . This suggests that the compound may have good bioavailability.

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki–Miyaura coupling reaction . This is a crucial step in organic synthesis, enabling the creation of complex organic compounds .

Action Environment

The action of this compound is influenced by the reaction conditions of the Suzuki–Miyaura coupling . This reaction is known for its mild and functional group tolerant conditions , suggesting that the compound’s action, efficacy, and stability may be influenced by these factors.

Eigenschaften

IUPAC Name |

[4-fluoro-3-[(4-fluorophenyl)-hydroxymethyl]phenyl]boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BF2O3/c15-10-4-1-8(2-5-10)13(17)11-7-9(14(18)19)3-6-12(11)16/h1-7,13,17-19H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJXPMKNGWBKISH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)F)C(C2=CC=C(C=C2)F)O)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BF2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl (2R)-1-(2-{[(benzyloxy)carbonyl]amino}acetyl)pyrrolidine-2-carboxylate](/img/structure/B3118320.png)

![2-Methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3118339.png)

![1-Benzyl-1-[[4-(trifluoromethyl)phenyl]methyl]hydrazine](/img/structure/B3118347.png)

![3h-Imidazo[4,5-b]pyridine-3-ethanol](/img/structure/B3118354.png)